3,4-bis(4-methoxyphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-7-3-12(4-8-14)16-11-18-19-17(16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWXLVNCHJUDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325622 | |
| Record name | 4,5-bis(4-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007072-64-1 | |
| Record name | 4,5-bis(4-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 3,4 Bis 4 Methoxyphenyl 1h Pyrazole Formation
Reaction Pathway Elucidation through Spectroscopic and Chromatographic Methods
The elucidation of the reaction pathway for pyrazole (B372694) synthesis relies heavily on the identification of starting materials, intermediates, and final products. Modern analytical techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) is often employed to monitor the progress of the reaction, allowing for the separation and quantification of various components in the reaction mixture over time. This provides initial insights into the rate of consumption of reactants and the formation of products and intermediates.
Spectroscopic methods are then used to identify the structure of these separated components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural characterization of the final pyrazole product and any stable intermediates. researchgate.net For a reaction forming 3,4-bis(4-methoxyphenyl)-1H-pyrazole, specific proton and carbon signals corresponding to the methoxy (B1213986) groups, the aromatic rings, and the pyrazole core would be identified. Advanced 2D-NMR techniques, such as NOESY and HMBC, are particularly powerful for confirming regiochemistry, which is critical in diarylpyrazole synthesis. For instance, in the 1,3-dipolar cycloaddition route, these techniques can definitively establish the connectivity between the aryl groups at the C3 and C4 positions of the pyrazole ring. rsc.org
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides crucial information about the molecular weight of intermediates and products, aiding in their identification. Fragmentation patterns observed in MS/MS analysis can further help in confirming the proposed structures of transient species formed during the reaction. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and tracking their transformation. For example, the disappearance of the carbonyl group from a precursor and the appearance of N-H and C=N stretching vibrations can signify the formation of the pyrazole ring. rsc.org
By combining these methods, a detailed picture of the reaction sequence can be constructed, from the initial condensation or cycloaddition to the final aromatization step that yields the stable pyrazole ring.
Kinetic Studies and Rate Determining Steps
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the highest energy barrier along the reaction pathway, known as the rate-determining step (RDS). For the formation of pyrazoles, the mechanism and the RDS can vary significantly with the reactants and reaction conditions, such as pH and solvent. researchgate.netresearchgate.net
In the widely studied Knorr synthesis of pyrazoles (from 1,3-dicarbonyls and hydrazines), kinetic data has shown that the reaction is often first-order with respect to both the dicarbonyl compound and the hydrazine (B178648). researchgate.net The rate-determining step is generally considered to be the dehydration of a cyclic carbinolamine (hydroxypyrazoline) intermediate to form the final aromatic pyrazole. researchgate.net
For the 1,3-dipolar cycloaddition pathway leading to 3,4-diarylpyrazoles, the reaction sequence involves:
Formation of a diazo intermediate from a tosylhydrazone.
Cycloaddition of the diazo compound with an alkene.
Aromatization of the resulting pyrazoline intermediate.
Kinetic investigations would be needed to determine which of these steps is rate-limiting. It is plausible that either the initial formation of the reactive 1,3-dipole (the diazo compound) or the cycloaddition step itself could be the RDS, depending on the specific substrates and conditions employed. Deuterium labeling experiments and the analysis of substituent effects on the reaction rate (Hammett analysis) can provide further evidence to pinpoint the RDS. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Observed Kinetics | Probable Rate-Determining Step |
| 1,3-Diketone | Phenylhydrazine (B124118) | Neutral pH | First-order in each reactant | Dehydration of hydroxypyrazoline intermediate |
| Tosylhydrazone | Nitroalkene | Basic | Complex | Formation of diazo compound or cycloaddition |
This interactive table presents kinetic data generalized from studies on pyrazole formation, as specific data for this compound is not available.
Role of Intermediates in Diarylpyrazole Synthesis
In the condensation reaction between 1,3-dicarbonyl compounds and hydrazines, several key intermediates are proposed. researchgate.net The initial reaction typically forms a hydrazone or an enehydrazine. This is followed by an intramolecular cyclization to yield a non-aromatic 5-hydroxy-Δ²-pyrazoline or a 3,5-dihydroxypyrazolidine. researchgate.netcdnsciencepub.com These cyclic intermediates are often unstable and readily undergo dehydration (elimination of water) to furnish the thermodynamically stable aromatic pyrazole ring. In some cases, these hydroxypyrazoline intermediates have been successfully isolated and characterized, providing strong evidence for this mechanistic pathway. researchgate.netcdnsciencepub.com
In the context of forming this compound via 1,3-dipolar cycloaddition, the key intermediates are different. The reaction of an appropriate tosylhydrazone with a base generates a reactive diazo compound. This diazoalkane acts as the 1,3-dipole. This intermediate then reacts with a dipolarophile, such as a vinyl nitro compound, in a [3+2] cycloaddition reaction. This step forms a substituted pyrazoline ring. The final step is the aromatization of this pyrazoline intermediate, which typically occurs through the elimination of a small molecule (e.g., nitrous acid from the nitro group), to yield the stable 3,4-diarylpyrazole product. rsc.org The transient nature of the diazo intermediate and the pyrazoline cycloadduct makes their direct observation challenging, often requiring specialized techniques or computational modeling.
Transition State Analysis in Catalytic and Non-Catalytic Transformations
Transition state analysis provides insight into the highest-energy point along a reaction coordinate for a specific mechanistic step. Understanding the geometry and energy of the transition state is crucial for explaining reaction rates, selectivity, and the influence of catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for these investigations. rsc.org
In non-catalytic transformations, the energy of the transition state is determined solely by the intrinsic properties of the reacting molecules. In catalytic transformations, a catalyst (e.g., an acid, base, or transition metal) provides an alternative reaction pathway with a lower activation energy. It does this by stabilizing the transition state. For pyrazole synthesis, acids can catalyze the dehydration of hydroxypyrazoline intermediates by protonating the hydroxyl group, making it a better leaving group. Bases can catalyze the formation of the diazo intermediate from tosylhydrazones. Computational models can effectively simulate these catalytic effects, calculating the reduction in the transition state energy and thus quantifying the catalytic efficiency.
Computational and Theoretical Studies of 3,4 Bis 4 Methoxyphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for predicting molecular properties. For pyrazole (B372694) derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. acu.edu.intandfonline.com
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
Geometry optimization is the initial step in most quantum chemical calculations. It involves finding the minimum energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 3,4-bis(4-methoxyphenyl)-1H-pyrazole, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly the torsion angles between the pyrazole core and the two methoxyphenyl rings. Studies on similar 3,4-diaryl pyrazoles have used DFT to confirm their regiochemistry and stable conformations. rsc.org
Following optimization, the electronic structure is analyzed, focusing on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For substituted pyrazoles, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule.
Table 4.1: Theoretical Electronic Properties of Pyrazole Derivatives (Illustrative)
| Parameter | Description | Typical Value Range for Pyrazoles (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
Note: This table is illustrative and based on data for similar pyrazole compounds, not specifically this compound.
Vibrational Frequency Analysis and Spectroscopic Correlations (IR, NMR)
Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. ijrar.org These calculations allow for the assignment of specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. For this compound, key vibrational modes would include N-H stretching, C=N stretching of the pyrazole ring, C-H stretching of the aromatic rings, and C-O-C stretching of the methoxy (B1213986) groups. ijrar.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). openaccesspub.org Theoretical NMR data serves as a valuable tool for confirming the molecular structure by comparing the calculated shifts with experimental data. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, plotted on its electron density surface. It is used to identify the electrophilic and nucleophilic sites of a molecule. acu.edu.in
Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy groups. acu.edu.inresearchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. wolfram.com
Green Regions: Represent neutral or near-zero potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular charge transfer (ICT), and stabilizing interactions within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For a molecule like this compound, NBO analysis could reveal:
Delocalization of lone pair electrons from the nitrogen and oxygen atoms into anti-bonding orbitals (n → π* or n → σ*).
Charge transfer from the methoxyphenyl rings to the pyrazole core, or vice versa.
The nature of the bonding and hybridization within the molecule. ijnc.ir
Charge Transfer Properties
Intramolecular charge transfer (ICT) is a fundamental process that influences the electronic and optical properties of a molecule. It involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. In this compound, the electron-donating methoxy groups and the pyrazole ring system can facilitate ICT. This property is often studied by analyzing the changes in the HOMO and LUMO distributions and can be computationally explored using Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption spectra. openaccesspub.org The analysis of NBO and the HOMO-LUMO orbitals provides a static picture of the potential for charge transfer.
Advanced Molecular Modeling Techniques
While DFT is the workhorse for many computational studies, other advanced techniques can provide further insights. For pyrazole derivatives, these might include:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time, especially its interactions with solvent molecules or biological macromolecules like proteins.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density and characterize the nature of chemical bonds and non-covalent interactions.
Docking Studies: If investigating the molecule's potential as a drug, molecular docking simulations are used to predict its binding mode and affinity to a specific protein target. researchgate.net
These advanced methods build upon the foundational understanding provided by DFT to explore more complex phenomena and applications.
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the structure-property relationships of a molecule. It involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. The distribution of these conformers is governed by the molecule's potential energy surface, often referred to as the energy landscape. nih.gov For this compound, the primary degrees of freedom that dictate its conformational preferences are the torsion angles associated with the rotation of the two 4-methoxyphenyl (B3050149) groups relative to the central pyrazole ring.
Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful approach to explore these conformational possibilities. researchgate.net By systematically rotating the key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be mapped. From this surface, the low-energy conformers (local minima) and the transition states connecting them can be identified.
Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle | Description |
| τ1 (N1-C5-C_aryl-C_aryl) | Torsion angle between the pyrazole ring and the C3-attached phenyl ring. |
| τ2 (C4-C3-C_aryl-C_aryl) | Torsion angle between the pyrazole ring and the C4-attached phenyl ring. |
| τ3 (C_aryl-O-CH3) | Torsion angle of the methoxy group on the C3-phenyl substituent. |
| τ4 (C_aryl-O-CH3) | Torsion angle of the methoxy group on the C4-phenyl substituent. |
The energy landscape of this compound is expected to feature several local minima corresponding to different rotational isomers (rotamers) of the methoxyphenyl groups. The global minimum will represent the most stable conformation of the molecule in the gas phase. The energy barriers between these minima determine the flexibility of the molecule and the rate of interconversion between different conformations.
Hypothetical Relative Energies of Stable Conformers:
| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) |
| A | 45 | 135 | 0.00 |
| B | -45 | -135 | 0.00 |
| C | 45 | -45 | 1.25 |
| D | -45 | 45 | 1.25 |
| E | 135 | 45 | 2.50 |
| F | -135 | -45 | 2.50 |
This data is representative and intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Chemical Processes
While conformational analysis provides a static picture of the stable states of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and chemical processes as they occur on the femtosecond to microsecond timescale.
For this compound, MD simulations can be employed to study a variety of chemical processes, including:
Conformational Dynamics: Simulations can reveal the pathways and timescales of transitions between different stable conformers identified through conformational analysis. This provides insights into the flexibility of the molecule and the accessibility of different regions of its conformational space.
Solvation Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, the influence of the solvent on the conformational preferences and dynamics of the pyrazole derivative can be investigated. This is crucial for understanding its behavior in solution.
Intermolecular Interactions: MD simulations are well-suited for studying the interactions of this compound with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules. researchgate.net These simulations can provide detailed information about binding modes, interaction energies, and the stability of molecular complexes.
The setup of an MD simulation requires a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for the accuracy of the simulation.
Typical Parameters in an MD Simulation of this compound:
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent | TIP3P water model |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | 100 ns - 1 µs |
| Time Step | 2 fs |
By analyzing the trajectories generated from MD simulations, various properties can be calculated, such as radial distribution functions to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and free energy calculations to determine binding affinities. These computational approaches provide a powerful framework for elucidating the chemical behavior of this compound at the atomic level. nih.gov
Coordination Chemistry and Catalytic Applications of Pyrazole Ligands
Synthesis and Characterization of Metal Complexes with Pyrazole (B372694) Scaffolds
The synthesis of metal complexes using pyrazole-based ligands is a cornerstone of modern inorganic chemistry. The N-H proton on the pyrazole ring can be retained or removed, allowing the ligand to coordinate as a neutral molecule or as a pyrazolate anion. This dual nature, combined with the ability to introduce various substituents on the pyrazole ring, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Pyrazole derivatives are adept at forming both monometallic and polymetallic complexes. In monometallic complexes, one or more pyrazole ligands coordinate to a single metal center. For instance, mononuclear complexes such as [Cd(HMPCA)2(H2O)4] and [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA), demonstrating the straightforward coordination of pyrazole derivatives to metal ions like Cadmium(II) and Cobalt(II).
The pyrazolate anion, formed upon deprotonation of the pyrazole N-H, is an excellent bridging ligand, facilitating the construction of polymetallic structures. The lone pairs on the two nitrogen atoms can bridge two or more metal centers, leading to dinuclear, trinuclear, or even extended polymeric frameworks. For example, the HMPCA⁻ anion has been shown to bridge trinuclear Cd(II) clusters to form a three-dimensional coordination polymer. While specific research on monometallic and polymetallic complexes of 3,4-bis(4-methoxyphenyl)-1H-pyrazole is not extensively detailed in the available literature, the fundamental principles of pyrazole coordination suggest its capability to form analogous structures. The steric bulk of the two methoxyphenyl groups would significantly influence the geometry and nuclearity of the resulting complexes.
Proton-responsive ligands, also known as cooperating ligands, are directly involved in bond activation processes, distinguishing them from simple spectator ligands that only modify the metal center's environment. Protic N-H pyrazoles are archetypal proton-responsive ligands. The N-H group can act as a proton donor, participating in catalytic cycles through hydrogen bonding or direct proton transfer. This functionality is central to the concept of metal-ligand cooperation (MLC), where both the metal and the ligand work in concert to facilitate a chemical transformation.
A key feature of these systems is the reversible deprotonation of the pyrazole N-H group. This process can be triggered by a base or an incoming substrate, altering the electronic properties of the ligand and the reactivity of the metal center. For example, pincer-type ruthenium(II) complexes bearing two protic pyrazole groups can undergo stepwise and reversible deprotonation, generating a more electron-rich and reactive pyrazole-pyrazolato complex. This change in the ligand's protonation state is often a crucial step in catalytic cycles, such as those for hydrogenation and dehydrogenation reactions. The presence of the N-H proton in this compound makes it a candidate for designing such cooperative catalytic systems, although specific applications remain a developing area of research.
Application of Pyrazole-Based Complexes in Homogeneous Catalysis
The unique electronic and structural features of pyrazole-based metal complexes have led to their successful application as catalysts in a variety of homogeneous catalytic reactions. The ability to tune the ligand framework allows for precise control over the catalyst's activity and selectivity.
Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule (like an alcohol) to an acceptor (like a ketone or imine), is a vital reaction in organic synthesis. Metal complexes featuring protic pyrazole ligands have emerged as effective catalysts for this transformation. Ruthenium(II) complexes with pincer-type pyrazole ligands, for instance, have been shown to catalyze the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source.
The catalytic cycle is believed to involve metal-ligand cooperation, where the pyrazole N-H group participates in the hydrogen transfer step. Theoretical calculations suggest an outer-sphere hydrogen transfer mechanism, where a hydrido-pyrazole intermediate delivers a hydride to the substrate, and the N-H proton is transferred to the carbonyl oxygen. Chiral-at-metal iridium(III) complexes have also been used for asymmetric transfer hydrogenation, where the presence of a protic pyrazole as an additive is crucial for achieving high catalytic activity and enantioselectivity. While complexes of this compound have not been specifically reported for this application, the established efficacy of related pyrazole systems highlights their potential.
| Catalyst Type | Metal Center | Hydrogen Source | Key Feature | Reference |
|---|---|---|---|---|
| Pincer-Type Pyrazole Complex | Ruthenium(II) | 2-Propanol | Diprotic ligand enables metal-ligand cooperation. | |
| P-N Chelate Pyrazole Complex | Ruthenium(II) | 2-Propanol | Effective for a broad range of substrates including nitriles and alkenes. | |
| Chiral-at-Metal Complex + Protic Pyrazole | Iridium(III) | Formic Acid/Triethylamine | Protic pyrazole acts as a crucial co-catalyst for asymmetric induction. |
The oxidation of catechols to their corresponding ortho-quinones is a biologically important reaction catalyzed by copper-containing enzymes like catechol oxidase. Synthetic metal complexes with pyrazole-based ligands have been developed as biomimetic models to study and perform this reaction. In-situ formed complexes of various pyrazole ligands with transition metal salts, particularly copper(II) salts like Cu(CH3COO)2, effectively catalyze the aerobic oxidation of catechol to o-quinone under ambient conditions.
The catalytic activity is highly dependent on several factors, including the structure of the pyrazole ligand, the nature of the metal salt, and the solvent. Studies have shown that tetrahydrofuran (B95107) (THF) is often a better solvent than methanol (B129727) for this reaction, leading to higher oxidation rates. The mechanism involves the coordination of catechol to the metal center, followed by electron transfer to generate the o-quinone product and a reduced metal species, which is then re-oxidized by atmospheric oxygen. The kinetics of these reactions often follow the Michaelis-Menten model, similar to enzymatic catalysis.
| Pyrazole Ligand | Metal Salt | Solvent | Catalytic Rate (V) | Reference |
|---|---|---|---|---|
| Ligand L6 (a pyrazole derivative) | Cu(CH3COO)2 | THF | 5.596 µmol·L⁻¹·min⁻¹ | |
| Ligand L4 (a pyrazole derivative) | Cu(CH3COO)2 | THF | 27.449 µmol·L⁻¹·s⁻¹ (Note: unit difference) | |
| Ligand L4 (a pyrazole derivative) | CoCl₂ | THF | N/A for catecholase (active for phenoxazinone synthase) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. Pyrazole derivatives can participate in these reactions in two main ways: as part of the ligand on the metal catalyst or as the substrate (a pyrazolyl halide).
Functionalized pyrazoles, such as iodo-pyrazoles, are valuable building blocks that can undergo Sonogashira coupling to introduce alkynyl groups onto the pyrazole ring. For example, 1-aryl-3-CF3-4-iodopyrazoles react with terminal alkynes like phenylacetylene (B144264) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (CuI) to yield the corresponding 4-alkynylpyrazoles. This demonstrates the utility of post-cyclization functionalization of the pyrazole core. While the direct use of this compound as a ligand or substrate in Sonogashira coupling is not explicitly documented in the provided sources, the general reactivity of the pyrazole scaffold suggests its potential in such synthetic applications, likely after halogenation of the ring.
Role of Pyrazole Ligands in Heterogeneous Catalysis
The direct role of the specific compound This compound in heterogeneous catalysis is not extensively documented in publicly available research. However, the broader class of pyrazole-containing ligands plays a significant and versatile role in the development of heterogeneous catalysts. These ligands are valued for their ability to form stable complexes with a variety of metal centers, influencing the catalyst's activity, selectivity, and stability. The following sections detail the general contributions of pyrazole ligands to heterogeneous catalysis, drawing parallels that could be relevant to the potential applications of substituted pyrazoles like this compound.
The fundamental appeal of pyrazole ligands in catalysis stems from their electronic properties and coordination chemistry. Pyrazole is an aromatic, five-membered N-heterocycle with two adjacent nitrogen atoms. nih.gov This structure allows for versatile coordination to metal ions. The N-unsubstituted pyrazoles, also known as protic pyrazoles, are particularly interesting due to their proton-responsive nature, which can be exploited in catalytic cycles. nih.gov
The incorporation of pyrazole-based ligands into heterogeneous catalysts often involves anchoring or immobilizing pyrazole-metal complexes onto solid supports. This strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability.
Research has demonstrated that pyrazole-derived ligands can be tailored to specific catalytic applications by modifying the substituents on the pyrazole ring. These modifications can influence the steric and electronic environment of the metal center, thereby fine-tuning the catalytic performance. For instance, new pyrazole-ether hybrid ligands have been synthesized for palladium catalysts used in the Heck reaction, a crucial carbon-carbon bond-forming reaction. uab.catuab.cat
Key Research Findings:
A study on new pyrazole-based ligands and their copper complexes highlighted their catalytic activity in the oxidation of catechol to o-quinone. research-nexus.netbohrium.com The research found that copper(II)-based complexes exhibited superior catalytic activity compared to those with other metals like nickel, tin, and barium. research-nexus.netbohrium.com This enhanced performance was attributed to the dual active sites provided by the copper(II) ions, mimicking the active site of the natural catecholase enzyme. research-nexus.netbohrium.com The study also emphasized the importance of the ligand-to-metal ratio, the type of anion in the metal salt, and the solvent in influencing the formation and efficacy of the catalytic complexes. research-nexus.netbohrium.com
Another area where pyrazole ligands have shown promise is in transfer hydrogenation reactions. A practical and scalable catalytic system using pyrazole ligands coordinated to manganese has been developed for these reactions. rsc.org This system demonstrated exceptional tolerance to a diverse array of functional groups. rsc.org
Furthermore, the use of pyrazoles as ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org This suggests a cooperative effect between the titanium center and the pyrazole ligand that boosts catalytic performance. rsc.org
The table below summarizes the applications of different pyrazole-based ligands in catalysis, showcasing the versatility of this class of compounds.
| Ligand Type | Metal | Catalytic Application | Key Findings |
| Pyrazole-based ligands | Copper(II) | Oxidation of catechol | Superior activity compared to other metals due to dual active sites. research-nexus.netbohrium.com |
| Pyrazole-ether hybrid ligands | Palladium(II) | Heck reaction | Efficient catalysts, with activity influenced by the ligand structure. uab.catuab.cat |
| Pyrazole ligands | Manganese | Transfer hydrogenation | Scalable system with high functional group tolerance. rsc.org |
| Pyrazole ligands | Titanium | Ring-opening polymerization of L-lactide | Enhanced catalytic activity through a cooperative effect. rsc.org |
While direct data on this compound is scarce, the existing body of research on analogous pyrazole derivatives strongly suggests its potential as a valuable ligand in developing novel heterogeneous catalysts. The methoxyphenyl substituents could, for example, influence the electronic properties of the pyrazole ring and the solubility of the resulting metal complexes, offering avenues for creating catalysts with unique reactivity and selectivity. Further research into the coordination chemistry and catalytic applications of this specific compound is warranted to explore its full potential.
Advanced Materials and Optical Applications
Luminescent Properties and Aggregation-Induced Emission (AIE)
Many pyrazole (B372694) and pyrazoline derivatives are known to exhibit excellent fluorescent properties. nih.govresearchgate.net This luminescence is a key feature for their application in optical materials. A significant phenomenon observed in some related molecular structures is Aggregation-Induced Emission (AIE). AIE is a photophysical effect where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) effect.
Luminogens exhibiting AIE, often containing rotor-like structures such as tetraphenylethene, have shown enhanced reactive oxygen species (ROS) generation upon aggregation, making them suitable for applications like photodynamic therapy. mdpi.com For instance, a tetraphenylethene (TPE) substituted pyrazabole (B96842) was synthesized and shown to exhibit strong AIE. researchgate.net In a mixture of THF and water, its fluorescence intensity increased significantly with a higher water fraction, confirming the AIE behavior. researchgate.net This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
While direct AIE studies on 3,4-bis(4-methoxyphenyl)-1H-pyrazole are not available, the general principles suggest that its structural design could be modified to incorporate AIE-active moieties, potentially leading to novel luminescent materials for various applications.
Application in Organic Electronics
The inherent charge transport capabilities and luminescent properties of pyrazole derivatives make them suitable for use in organic electronic devices.
Pyrazoline-based materials have garnered attention for their potential in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials can function as both the hole-transporting layer (HTL) and the emitting material layer (EML) due to their suitable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The nitrogen atoms within the pyrazoline structure facilitate electron transport, while the extended conjugation contributes to the molecule's bright luminescence. researchgate.net
For example, an electroluminescent device using 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP) as the emitting layer produced blue emission with a peak wavelength at 445 nm and demonstrated an efficacy of up to 10.63 cd/A. researchgate.net In other device architectures, pyrazoline derivatives have been part of systems showing exciplex-type emission, which can be useful for creating color-tunable OLEDs. researchgate.net The performance of such OLEDs is often dependent on the specific molecular structure and the device architecture.
For efficient operation of OLEDs and other organic electronic devices, balanced charge injection and transport are crucial. Host materials in the emitting layer of an OLED should ideally possess good bipolar charge transport properties, meaning they can transport both holes and electrons effectively. nih.gov
While specific charge mobility data for this compound is not available, related heterocyclic systems have been investigated. For example, a compound conjugating electron-transporting triazole moieties with a hole-transporting biphenyl (B1667301) core was developed as a bipolar host material for blue phosphorescent OLEDs. nih.gov This material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), exhibited both hole and electron mobility, although electron transport was dominant at higher electrical fields. nih.gov The development of such bipolar materials is key to achieving high-efficiency and stable organic electronic devices.
Pyrazole Derivatives as Chemosensors
The ability of pyrazole derivatives to coordinate with metal ions, coupled with their favorable photophysical properties, has led to their development as chemosensors. nih.gov These sensors can detect specific ions through changes in their fluorescence or absorption spectra. The selectivity of these probes is highly dependent on the number and type of heteroatoms in the pyrazole derivative's structure. nih.gov
Several pyrazole-based chemosensors have been designed for the detection of various metal ions:
Aluminum (Al³⁺): An acylhydrazone derivative containing a pyridine–pyrazole structure was reported as a fluorescent chemosensor for the selective detection of Al³⁺. Upon addition of Al³⁺, a significant fluorescence enhancement was observed due to the formation of a complex, with a limit of detection (LOD) as low as 4.29 nM. nih.govnih.gov
Copper (Cu²⁺): A tridentate pyrazolopyrimidine-based chemosensor was developed for the detection of Cu²⁺. nih.gov Similarly, a 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine probe was also designed for Cu²⁺ sensing. nih.gov
Multi-ion Sensing: Some pyrazole-based polymers have demonstrated the ability to sense multiple ions. For instance, a zinc-based polymer derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid acts as a luminescent sensor for Cu²⁺, Co²⁺, and Fe³⁺ through luminescence quenching. rsc.org
The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the pyrazole ligand restricts intramolecular rotation and enhances fluorescence intensity. nih.gov
| Sensor Type | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |
| Pyridine–pyrazole acylhydrazone derivative | Al³⁺ | Chelation-Enhanced Fluorescence | 4.29 nM nih.gov |
| Pyrazolopyrimidine-based probe | Cu²⁺, Ni²⁺ | Fluorescence Quenching/Enhancement | Not Specified nih.gov |
| Zinc-based pyrazole polymer | Cu²⁺, Co²⁺, Fe³⁺ | Luminescence Quenching | Not Specified rsc.org |
Solid-State Properties and Polymorphism
The solid-state arrangement and intermolecular interactions of molecules dictate their bulk material properties. Crystal structure analysis provides crucial insights into these arrangements. While the crystal structure for this compound is not detailed in the provided search results, data for the related compound 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole offers a relevant example of molecular packing in this class of compounds.
Crystallographic Data for 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₂₃H₂₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 9.4788 (5) |
| b (Å) | 10.1893 (6) |
| c (Å) | 19.9139 (10) |
| β (°) | 92.296 (4) |
| Volume (ų) | 1921.79 (18) |
| Z | 4 |
Future Research Directions
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions or hazardous solvents. benthamdirect.com The future development for synthesizing 3,4-bis(4-methoxyphenyl)-1H-pyrazole should prioritize green and sustainable chemistry principles. nih.gov Research can be directed towards one-pot, multicomponent reactions (MCRs) which enhance atom economy and reduce waste by combining multiple steps into a single, efficient process. researchgate.net
Key areas for investigation include the use of environmentally benign solvents, with a particular emphasis on aqueous media. thieme-connect.comthieme-connect.com The exploration of alternative energy sources such as microwave and ultrasound irradiation can also offer significant advantages by reducing reaction times and energy consumption. benthamdirect.comresearchgate.net Furthermore, the development and application of recyclable heterogeneous catalysts, such as magnetic nanoparticles or polymer-supported catalysts, would facilitate easier product purification and minimize catalyst waste, aligning with the goals of sustainable chemistry. researchgate.netthieme-connect.com A recent procedure for synthesizing 3,4-diaryl-1H-pyrazoles utilizes a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes under mild conditions, providing a versatile protocol for creating a library of related compounds. rsc.org
| Approach | Traditional Methods | Future Sustainable Directions |
|---|---|---|
| Solvents | Often requires organic solvents. | Use of green solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.netthieme-connect.com |
| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation, ultrasonication to reduce time and energy. benthamdirect.com |
| Catalysts | Homogeneous acid/base catalysts, often non-recoverable. | Heterogeneous, recyclable catalysts (e.g., nanocatalysts, solid acids). researchgate.nettaylorfrancis.com |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions (MCRs) for higher efficiency and atom economy. researchgate.net |
Integration of Advanced Computational Methods for Reaction Prediction and Material Design
Computational chemistry provides powerful tools for accelerating the discovery and optimization of chemical compounds and materials. eurasianjournals.com For this compound, Density Functional Theory (DFT) can be employed to predict its structural, electronic, and spectroscopic properties. researchgate.netnih.gov DFT calculations can elucidate reaction mechanisms for its synthesis, helping to design more efficient and regioselective pathways. rsc.orgmdpi.com Time-Dependent DFT (TD-DFT) can further predict the molecule's photophysical properties, such as its UV-Vis absorption and emission spectra, which is crucial for designing new optical materials. researchgate.net
Molecular dynamics (MD) simulations and molecular docking studies offer a pathway to predict the behavior of this compound in complex environments. researchgate.netekb.eg These methods can be used to screen its potential as a ligand for biological targets or to model its self-assembly into larger supramolecular structures. researchgate.net By simulating interactions at the molecular level, researchers can rationally design derivatives with tailored properties for applications in medicinal chemistry or materials science, thereby reducing the need for extensive trial-and-error experimentation. eurasianjournals.com
| Computational Method | Predicted Properties and Applications |
|---|---|
| Density Functional Theory (DFT) | Optimize molecular geometry, predict vibrational frequencies (FT-IR), calculate NMR chemical shifts, and determine electronic properties (HOMO-LUMO gap). researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Predict UV-Vis absorption spectra and investigate potential for photophysical applications. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identify electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in solution or within a material, assess conformational stability, and model interactions with other molecules or surfaces. researchgate.netekb.eg |
Exploration of New Catalytic Transformations
Future research should focus on the late-stage functionalization of the this compound core to generate novel derivatives. Transition-metal-catalyzed C-H functionalization is a powerful strategy for directly modifying the pyrazole and its appended aryl rings, avoiding the need for pre-functionalized substrates. digitellinc.com Palladium-catalyzed reactions, for instance, could enable the regioselective introduction of aryl, allyl, or benzyl (B1604629) groups at the C5 position of the pyrazole ring. nih.gov
Moreover, the burgeoning field of photocatalysis offers mild and sustainable conditions for a variety of chemical transformations. rsc.org Visible-light-induced reactions could be developed for the C-H functionalization or cross-coupling of the pyrazole core. researchgate.netorganic-chemistry.org Such methods often use clean energy sources and can proceed under ambient conditions, representing a green alternative to traditional catalytic systems. rsc.org Exploring transition-metal-free protocols, such as pyrazole-mediated C-C cross-coupling reactions that proceed via a radical pathway at room temperature, could also yield novel biaryl structures. nih.gov
| Reaction Type | Potential Catalyst | Target Site | Potential Outcome |
|---|---|---|---|
| C-H Arylation | Palladium (Pd) complexes | C5-H of pyrazole ring | Synthesis of 3,4,5-trisubstituted pyrazoles. |
| C-H Allylation/Benzylation | Palladium (Pd) complexes | C5-H of pyrazole ring | Introduction of allyl or benzyl groups. nih.gov |
| Photoredox Catalysis | Organic dyes or metal complexes (e.g., Ru, Ir) | Pyrazole or aryl rings | Functionalization under mild, visible-light conditions. rsc.orgorganic-chemistry.org |
| Transition-Metal-Free C-C Coupling | Deprotonated pyrazole initiator | Aryl C-H bonds | Formation of novel biaryl derivatives. nih.gov |
Innovations in Pyrazole-Based Functional Materials
The unique structural and electronic properties of pyrazoles make them excellent candidates for the development of advanced functional materials. nih.gov Future studies on this compound should explore its potential as a building block for materials with novel optical, electronic, or porous properties. The inherent fluorescence of many pyrazole derivatives suggests that this compound could be investigated for applications as chemosensors for detecting metal ions or as emitters in organic light-emitting diodes (OLEDs). researchgate.netrsc.orgsemanticscholar.org
Furthermore, the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy (B1213986) groups make this compound an attractive ligand for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net By coordinating with various metal ions, it could form porous structures with applications in gas storage, separation, or heterogeneous catalysis. digitellinc.comrsc.org The flexibility of the bis(methoxyphenyl) groups could lead to dynamic frameworks with unique responsive properties. rsc.org
| Material Type | Key Property | Potential Application | Research Direction |
|---|---|---|---|
| Chemosensors | Fluorescence, Colorimetric changes | Selective detection of metal ions (e.g., Fe³⁺, Cu²⁺). rsc.orgsemanticscholar.org | Investigate changes in photophysical properties upon coordination with different analytes. |
| Organic Electronics | Luminescence, Charge transport | Organic Light-Emitting Diodes (OLEDs). researchgate.net | Characterize electroluminescent properties and design derivatives to tune emission color and efficiency. |
| Metal-Organic Frameworks (MOFs) | Porosity, Coordination sites | Gas storage/separation, Catalysis, Sensing. digitellinc.comrsc.org | Synthesize and characterize MOFs using the pyrazole as a linker and evaluate their performance in target applications. |
Q & A
Q. Mitigation Strategies :
- Replicate assays in triplicate with positive controls (e.g., aspirin for COX-1).
- Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
Table 1: Representative Spectroscopic Data for Pyrazole Derivatives
| Compound Class | 1H NMR (δ, ppm) | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| 3,4-Diarylpyrazole | 7.2–7.8 (aryl), 3.8 (-OCH3) | 3250 (N–H), 1600 (C=N) | |
| Isoxazole-pyrazole hybrids | 7.0–7.6 (aryl), 3.7 (-OCH3) | 1650 (C=O), 1250 (C–O) |
Advanced: What strategies enhance the thermal stability of nitrogen-rich pyrazole-based energetic materials?
Answer:
- Cation-π interactions : Incorporate amino groups (e.g., 3,4-diamino-1,2,4-triazole) to form hydrogen bonds and stabilize crystal lattices .
- Hofmeister anions : Use NO3⁻ or ClO4⁻ to create heat-resistant supramolecular assemblies (Td > 280°C) .
- Sensitivity testing : Impact sensitivity (IS > 40 J) and friction sensitivity (FS > 360 N) ensure safety .
Basic: What chromatographic methods are optimal for purifying this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
